molecular formula C5H4ClNO4S B8345678 2-Furoylsulphamoyl chloride

2-Furoylsulphamoyl chloride

Cat. No.: B8345678
M. Wt: 209.61 g/mol
InChI Key: BLPCQMSACSTZSV-UHFFFAOYSA-N
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Description

2-Furoylsulphamoyl chloride is a useful research compound. Its molecular formula is C5H4ClNO4S and its molecular weight is 209.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4ClNO4S

Molecular Weight

209.61 g/mol

IUPAC Name

N-(furan-2-carbonyl)sulfamoyl chloride

InChI

InChI=1S/C5H4ClNO4S/c6-12(9,10)7-5(8)4-2-1-3-11-4/h1-3H,(H,7,8)

InChI Key

BLPCQMSACSTZSV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NS(=O)(=O)Cl

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Furoylsulphamoyl chloride, and how can purity be optimized?

  • Methodology :

  • Synthesis : Typically involves reacting 2-furoic acid with thionyl chloride (SOCl₂) to form 2-furoyl chloride, followed by sulfamoylation using sulfamoyl chloride. Key parameters include temperature control (0–5°C to prevent side reactions) and inert atmosphere (N₂/Ar) to avoid hydrolysis .
  • Purification : Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the product. Purity can be verified via GC-MS or HPLC (retention time comparison with standards) .
    • Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) due to corrosive and lachrymatory hazards. Quench residual thionyl chloride with ice-cold ethanol .

Q. How should researchers characterize this compound structurally?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm furan ring protons (δ 6.5–7.5 ppm) and sulfamoyl group (δ 3.1–3.3 ppm for NH₂).
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch), ~1370 cm⁻¹ (S=O asymmetric stretch), and ~1160 cm⁻¹ (S=O symmetric stretch) .
  • Elemental Analysis : Verify %C, %H, %N, and %S within ±0.3% of theoretical values .

Q. What are critical safety protocols for handling this compound in laboratory settings?

  • Storage : Store in amber glass bottles under inert gas (N₂) at 2–8°C to prevent moisture absorption and degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) followed by adsorption using vermiculite. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

  • Contradiction Analysis :

  • Source Evaluation : Cross-check data from NIST Chemistry WebBook (empirical measurements) vs. computational solubility predictions (e.g., COSMO-RS). Discrepancies often arise from impurities or measurement conditions (e.g., temperature, humidity) .
  • Experimental Replication : Repeat solubility tests in dry DMF, DMSO, and acetonitrile under controlled humidity (<10% RH) using Karl Fischer titration to confirm solvent dryness .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?

  • Mechanistic Study Design :

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates with amines (e.g., aniline, benzylamine) in THF. Compare activation energies (Eₐ) via Arrhenius plots .
  • DFT Calculations : Model transition states (e.g., Gaussian 16) to identify electron-deficient sites on the carbonyl carbon and sulfamoyl group, which drive nucleophilic attack .

Q. How does hydrolytic stability of this compound vary under aqueous vs. non-aqueous conditions, and what are the degradation products?

  • Stability Assessment :

  • Hydrolysis Kinetics : Monitor degradation in buffered solutions (pH 2–12) at 25°C using LC-MS. Major products include 2-furoic acid and sulfamic acid, with half-life (t₁/₂) shortest at pH >10 due to OH⁻ catalysis .
  • Non-Aqueous Media : Test stability in anhydrous acetonitrile with molecular sieves; degradation is negligible over 72 hours .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Process Optimization :

  • DOE Approach : Use a Box-Behnken design to optimize molar ratios (2-furoic acid:SOCl₂:sulfamoyl chloride), reaction time (4–12 hrs), and agitation speed (200–600 rpm) .
  • In-line Analytics : Implement PAT tools (e.g., ReactIR) to track intermediate formation and terminate reactions at >95% conversion .

Data Contradiction & Methodological Guidance

Q. How should researchers address discrepancies in reported LC₅₀ values for this compound in toxicity studies?

  • Root-Cause Analysis :

  • Assay Variability : Compare test organisms (e.g., Daphnia magna vs. zebrafish embryos), exposure times (24–96 hrs), and solvent carriers (DMSO vs. acetone) that influence bioavailability .
  • Statistical Harmonization : Apply meta-analysis (e.g., random-effects model) to aggregate data, weighting studies by sample size and methodological rigor .

Q. What computational models best predict the electrophilicity of this compound for reaction screening?

  • Model Selection :

  • Receptor-Based ML : Train models on datasets combining quantum mechanical descriptors (e.g., Fukui indices) and experimental reactivity data (e.g., Hammett σ⁺ values) .
  • Validation : Cross-check predictions against small-scale reactivity assays (e.g., competition experiments with p-nitroaniline) .

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